3-acetyl-4-methylbenzenesulfonamide

Description

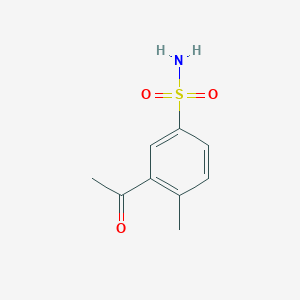

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-acetyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXCLXTYLJQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594071 | |

| Record name | 3-Acetyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189814-25-3 | |

| Record name | 3-Acetyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Acetyl 4 Methylbenzenesulfonamide and Analogous Structures

Direct Synthesis of 3-Acetyl-4-methylbenzenesulfonamide

The direct synthesis of this compound is a targeted process involving specific reactants and conditions to achieve the desired molecular architecture.

Reported Synthetic Pathways and Reaction Conditions

The primary route for synthesizing N-substituted benzenesulfonamides involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would typically involve reacting 3-acetyl-4-methylbenzenesulfonyl chloride with an appropriate amine.

A common method for preparing a related compound, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, involves treating 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride in pyridine. The mixture is refluxed for two hours and then quenched with ice-cold water to precipitate the product, which is then recrystallized from acetonitrile (B52724) to yield a white solid with an 85% yield. mdpi.com

Another approach involves the reaction of Sodium N-chloro-p-toluenesulfonamide (chloramine-T) with excess acetyl chloride in a mixture of water and methylene (B1212753) chloride at room temperature. This method has been reported to produce N-acetyl-4-methyl-benzenesulfonamide in a high yield of 96%. dergipark.org.tr The reaction is monitored by TLC, and after completion, the product is extracted with ethyl acetate, washed, dried, and purified by recrystallization. dergipark.org.tr

A patented method for a related compound, 4-(2-aminoethyl)benzenesulfonamide, utilizes β-phenylethylamine as a starting material, which undergoes acetylation, chlorosulfonation, amination, and hydrolysis. google.com The chlorosulfonation step involves adding the acetylated intermediate to chlorosulfonic acid, with the reaction temperature controlled below 50°C during addition and then maintained at 60-70°C for 2-4 hours. google.com

Investigation of Reagent Specificity and Yield Optimization

Optimizing the yield and purity of the final product is a critical aspect of synthetic chemistry. For the synthesis of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide, using a 2:1 molar excess of sulfonyl chloride to amine is recommended to ensure complete substitution and minimize unreacted starting materials. The reaction is often carried out in aqueous Na₂CO₃ (10%) or distilled water with stirring at room temperature for 10–24 hours, which can achieve yields greater than 75%. Purification is typically accomplished by recrystallizing the crude product from ethanol (B145695) or acetone.

In the synthesis of N-acetyl-4-methyl-benzenesulfonamide from chloramine-T, the use of excess acetyl chloride is crucial, especially when a polar solvent like water is used, as the acid chloride can be hydrolyzed. dergipark.org.tr The purification of the crude product by recrystallization from a chloroform/hexane mixed solvent afforded the final product in an 89% yield. dergipark.org.tr

General Methodologies for Substituted Benzenesulfonamide (B165840) Synthesis with Acetyl and Methyl Moieties

Broader synthetic strategies offer versatility in creating a variety of substituted benzenesulfonamides.

Multi-Component Reactions in Heterocyclic Sulfonamide Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govcapes.gov.br This strategy is particularly useful for generating diverse libraries of heterocyclic compounds. nih.govcapes.gov.br

One example is the synthesis of ketenimine sulfonamide conjugates through a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide. acs.org This method is noted for its high atom economy and stereoselectivity. acs.org Another three-component reaction for synthesizing N-sulfonamide gem-bisphosphonates involves reacting triethyl orthoformate with an aryl sulfonamide and diethyl phosphite (B83602) at 150°C, with yields ranging from 29% to 92%. mdpi.com

The synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was achieved by reacting phenylsulfonyl guanidine (B92328) with triethylorthoformate and acetyl acetone. The mixture was refluxed for 6 hours, and the resulting precipitate was crystallized from ethanol to give orange crystals with a 45% yield. nih.gov

Palladium-Catalyzed Coupling Reactions for Arylsulfonamide Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur and carbon-nitrogen bonds, which are essential for constructing arylsulfonamide frameworks. A palladium-catalyzed method has been developed for preparing sulfonamides from arylboronic acids, which demonstrates significant functional group tolerance and proceeds under mild conditions. acs.orgnih.gov This process allows for the in situ derivatization of sulfonyl chloride intermediates into sulfonamides. acs.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction has been utilized to transform N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into styryl derivatives. mdpi.com The reaction involves a mixture of the bromo-substituted sulfonamide, a palladium catalyst (PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (PCy₃), a base (K₂CO₃), and a styrylboronic acid in a dioxane-water solvent system, heated at 70°C for 3 hours. mdpi.com This method yielded the desired products in 70% and 85% yields after purification by column chromatography. mdpi.com

Recent advancements include the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.govacs.org This approach is notable for its mild reaction conditions and broad functional group tolerance, avoiding the need for highly reactive organometallic reagents. nih.govacs.org

N-Acylation of Sulfonamide Functional Groups

N-acylation of sulfonamides is a key transformation for introducing an acyl group onto the sulfonamide nitrogen, leading to N-acylsulfonamides, which have significant biological activities. dergipark.org.trnih.gov

A common method involves the reaction of sulfonamides with acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.org However, due to the low reactivity of sulfonamides, these reactions can require harsh conditions or long reaction times. nih.gov

More efficient methods have been developed. For instance, the reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride (NaH) produces N-acylsulfonamides in high yields (76-100%). semanticscholar.orgepa.gov This method is advantageous as it can utilize N-acylbenzotriazoles for which the corresponding acid chlorides are not easily prepared. epa.gov

Another approach employs a cesium salt of a Wells-Dawson heteropolyacid as a catalyst for the N-acylation of sulfonamides with anhydrides in water, a green solvent. tandfonline.com This method is efficient, with high yields and easy catalyst recovery. tandfonline.com For example, the reaction of 4-methyl phenyl sulfonamide with acetic anhydride (B1165640) at room temperature using this catalyst system gave the N-acyl sulfonamide in high conversion. tandfonline.com

Catalytic asymmetric N-acylation of sulfonamides has also been achieved using an isothiourea catalyst, providing chiral N-sulfonyl anilides with good to high enantiopurity. acs.org

Regioselective Functionalization Approaches

The regioselective functionalization of the aromatic ring of this compound is primarily governed by the directing effects of the existing substituents: the acetyl group and the sulfonamide group. The interplay of these groups dictates the position of incoming electrophiles in electrophilic aromatic substitution reactions.

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. Conversely, the sulfonamide group (-SO₂NH₂) is also deactivating but is considered an ortho, para-director, with the directing influence being modulated by the substitution on the nitrogen atom. In the case of an unsubstituted sulfonamide, the lone pair on the nitrogen can participate in resonance, directing electrophiles to the ortho and para positions.

However, in the specific case of this compound, the aromatic ring already possesses two substituents. The acetyl group is at position 3, and the methylbenzenesulfonamide moiety is at position 1 (assuming the methyl group is at position 4 of the benzene (B151609) ring). The positions ortho to the sulfonamide group are 2 and 6, and the position para is 4 (which is occupied by the methyl group). The positions meta to the acetyl group are 1 and 5.

A powerful strategy for achieving high regioselectivity in the functionalization of substituted aromatics is Directed ortho-Metalation (DoM) . organic-chemistry.orgwikipedia.org This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with a variety of electrophiles to introduce a new substituent at the ortho position with high precision. organic-chemistry.org Both tertiary amide and sulfonamide groups are known to be effective DMGs. organic-chemistry.orguwindsor.canih.gov

For this compound, the sulfonamide moiety could potentially direct lithiation to the 2-position. The N-H proton of the sulfonamide would first be deprotonated, and a second equivalent of the base could then deprotonate the ortho-carbon. Subsequent reaction with an electrophile would yield a 2-substituted product. The N-cumylsulfonamide group has been demonstrated as a particularly effective DMG, allowing for the preparation of a series of 2-substituted derivatives. nih.gov

The regiochemical outcome of electrophilic aromatic substitution on a deactivated benzene ring, such as one bearing a sulfonic acid group, has been analyzed using Molecular Electron Density Theory. rsc.org These theoretical studies, which align with experimental observations, indicate that while the deactivating group slows down the reaction, the regioselectivity is influenced by the subtle polarization of the ring's electron density and steric interactions. rsc.org In general, for deactivated systems, the meta-product is often favored. libretexts.orgyoutube.com

Synthetic Routes Utilizing Key Precursors (e.g., Chloramine-T)

A prominent and efficient method for the synthesis of N-acylsulfonamides involves the use of Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide). Chloramine-T is a versatile reagent that can act as a source of both an electrophilic chlorine and a nitrogen anion. researchgate.netorganic-chemistry.orgpatsnap.com

A direct and high-yielding synthesis of N-acetyl-4-methyl-benzenesulfonamide has been reported starting from Chloramine-T. dergipark.org.trdergipark.org.tr The reaction involves treating Chloramine-T trihydrate with an excess of acetyl chloride in a biphasic solvent system of dichloromethane (B109758) and water at room temperature. This method has been shown to produce the desired N-acetyl-4-methyl-benzenesulfonamide in a 96% yield. dergipark.org.tr

The reaction proceeds via the acylation of the nitrogen atom of the p-toluenesulfonamide (B41071) moiety. The use of excess acetyl chloride is crucial, especially in the presence of water from the Chloramine-T trihydrate, as the acetyl chloride is susceptible to hydrolysis. dergipark.org.tr The reaction has also been carried out in the presence of a catalytic amount of osmium tetroxide (OsO₄), affording the product in an 89% yield after purification. dergipark.org.tr

The general utility of Chloramine-T in organic synthesis is well-documented. It is known to react with a wide range of functional groups and can be used for various molecular transformations, including the synthesis of heterocycles like oxadiazoles, isoxazoles, and pyrazoles. wikipedia.org The kinetics and mechanism of chlorine transfer from Chloramine-T to various amines have also been studied, revealing second-order kinetics. nih.gov

The following table summarizes a reported synthesis of N-acetyl-4-methyl-benzenesulfonamide using Chloramine-T:

| Precursor | Reagents | Solvent System | Temperature | Yield | Reference |

| Chloramine-T trihydrate | Acetyl chloride | CH₂Cl₂/H₂O (20:1) | Room Temperature | 96% | dergipark.org.tr |

| Chloramine-T trihydrate | Acetyl chloride, OsO₄ (cat.) | EtOH/H₂O (5:1) | Room Temperature | 89% | dergipark.org.tr |

This synthetic approach offers an efficient and direct route to N-acetylated sulfonamides, avoiding the need for the initial synthesis of the primary sulfonamide followed by a separate acylation step.

Comprehensive Spectroscopic and Crystallographic Characterization of 3 Acetyl 4 Methylbenzenesulfonamide and Its Structural Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for 3-acetyl-4-methylbenzenesulfonamide is currently available in the searched resources.

Specific ¹³C NMR chemical shift assignments for this compound are not available in the searched literature.

Information regarding the application of two-dimensional NMR techniques for the structural elucidation of this compound is not present in the available data.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

While general characteristic infrared absorption frequencies for acetyl, methyl, and sulfonamide groups can be predicted, specific experimental FT-IR data for this compound is not available. For instance, sulfonamides typically exhibit strong asymmetric and symmetric stretching vibrations for the S=O group around 1350 cm⁻¹ and 1150 cm⁻¹, respectively.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There is no specific high-resolution mass spectrometry data available to confirm the exact molecular formula of this compound.

Structural Analogues

While the primary focus on "this compound" cannot be fulfilled, it is pertinent to note that spectroscopic data for its structural analogues have been reported. For instance, for the related compound N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide , the following data has been published:

¹H-NMR ((CD₃)₂SO): 2.31 (3H, s, -C(O)CH₃), 2.57 (3H, s, -C₆H₄CH₃), 7.30 (1H, d, J = 8.5 Hz, H-3), 7.34 (2H, d, J = Hz, H-3′,5′), 7.64 (2H, d, J = 8.5 Hz, H-2′,6′), 7.68 (1H, dd, J = 1.5 and 8.5 Hz, H-6), 8.02 (1H, d, J = 1.5 Hz, H-6), 11.06 (1H, s, -NHSO₂-). mdpi.com

¹³C-NMR (D(CD₃)₂SO): 21.4, 29.2, 116.2, 122.2, 127.4, 130.4, 134.7, 136.0, 137.3, 137.6, 144.6, 202.4. mdpi.com

HRMS (ES): m/z [M + H]⁺ calc for C₁₅H₁₅BrNO₃S: 368.0021; found 368.0010. mdpi.com

This information on a structural analogue highlights the types of detailed data that would be necessary to construct the requested article for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it is possible to confirm that the elemental composition of the sample matches the theoretical values calculated from its molecular formula.

For the target compound, more precisely named N-(3-acetylphenyl)-4-methylbenzenesulfonamide, the molecular formula is C₁₅H₁₅NO₃S chemsrc.com. The theoretical elemental composition is calculated from its molecular weight (289.35 g/mol ). Experimental values obtained from a purified sample must align closely with these theoretical percentages to validate the compound's identity and purity.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 15 | 180.165 | 62.26 |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 5.23 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.84 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 16.59 |

| Sulfur (S) | 32.06 | 1 | 32.060 | 11.08 |

Single Crystal X-ray Diffraction Analysis of Related Structures

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise coordinates of each atom in the unit cell. This technique allows for the unambiguous determination of molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice nih.gov. Although a crystal structure for this compound is not publicly available, analysis of closely related structures provides a robust model for its geometric and interactive properties.

Determination of Molecular Conformation and Geometry

The geometry of benzenesulfonamide (B165840) derivatives is characterized by a distorted tetrahedral arrangement around the central sulfur atom nih.govmdpi.com. The molecular conformation is largely defined by the relative orientations of the two aromatic rings attached to the sulfonamide (–SO₂NH–) linker.

In the analogue N-(2-acetylphenyl)benzenesulfonamide, the geometry around the sulfur atom shows O–S–N angles of 109.49(6)° and 104.32(6)°, deviating from a perfect tetrahedron nih.gov. Bond lengths and angles are generally consistent across similar sulfonamide structures.

| Parameter | Value | Compound Analogue | Reference |

|---|---|---|---|

| S=O Bond Length | 1.4282 (17) Å | N-allyl-4-methylbenzenesulfonamide | nih.gov |

| S=O Bond Length | 1.4353 (17) Å | N-allyl-4-methylbenzenesulfonamide | nih.gov |

| S–N Bond Length | 1.617 (2) Å | N-allyl-4-methylbenzenesulfonamide | nih.gov |

| S–C Bond Length | 1.764 (3) Å | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | nih.gov |

| O=S=O Bond Angle | 118.87 (11)° | N-allyl-4-methylbenzenesulfonamide | nih.gov |

| O=S–N Bond Angle | 109.49 (6)° | N-(2-Acetylphenyl)benzenesulfonamide | nih.gov |

| O=S–N Bond Angle | 104.32 (6)° | N-(2-Acetylphenyl)benzenesulfonamide | nih.gov |

Analysis of Intermolecular Interactions in the Crystal Lattice

The supramolecular architecture of sulfonamides in the solid state is dictated by a variety of intermolecular forces. Classical hydrogen bonds and weaker interactions like π-π stacking collectively stabilize the crystal packing mdpi.comresearchgate.net.

Hydrogen bonds are the most significant directional interactions in sulfonamide crystals. The sulfonamide N–H group is a reliable hydrogen bond donor, while the sulfonyl (S=O) and acetyl (C=O) oxygen atoms act as acceptors.

In analogues like N-(2-acetylphenyl)benzenesulfonamide, a strong intramolecular N–H···O hydrogen bond is observed between the sulfonamide proton and the oxygen of the acetyl group, forming a stable six-membered ring motif described by the graph-set notation S(6) nih.govmdpi.comresearchgate.net.

Intermolecular hydrogen bonds are also prevalent. Centrosymmetric dimers are commonly formed through N–H···O interactions, where the N–H of one molecule donates to a sulfonyl oxygen of a neighboring molecule nih.govresearchgate.net. Weaker C–H···O interactions involving aromatic C–H donors and oxygen acceptors further connect these primary motifs into more extended networks nih.govmdpi.com.

| D–H···A Interaction | Type | D···A (Å) | H···A (Å) | D–H···A (°) | Compound Analogue | Reference |

|---|---|---|---|---|---|---|

| N1–H1···O3 | Intramolecular | 2.596 (2) | 2.03 | 123 | N-(2-Acetylphenyl)benzenesulfonamide | researchgate.net |

| N1–H1···O2 | Intermolecular | 2.900 (3) | 2.07 | 171 | N-allyl-4-methylbenzenesulfonamide | nih.gov |

| C11–H11···O1 | Intermolecular | 3.328 (2) | 2.49 | 150 | N-(2-Acetylphenyl)benzenesulfonamide | nih.gov |

In aromatic sulfonamides, π-π stacking interactions between the phenyl rings are a significant force in crystal packing. These interactions typically occur in an offset or parallel-displaced fashion rather than a direct face-to-face sandwich, maximizing attractive forces nih.gov. In the crystal structure of N-(1-naphthyl)benzenesulfonamide, π-π interactions are observed with an interplanar spacing of 3.541 Å nih.gov.

Additionally, weaker C–H···π interactions, where a C–H bond points towards the electron-rich face of an aromatic ring, often link the primary hydrogen-bonded networks into a three-dimensional architecture nih.govnih.gov. In some structures, these interactions can be very weak, with centroid-to-centroid distances over 4.0 Å nih.gov.

Torsion Angle Characterization and Conformational Preferences

Studies on a wide range of analogues show that the C(aryl)–SO₂–NH–C(aryl) segment is twisted, with the C–S–N–C torsion angle typically falling in the range of 50° to 90° mdpi.comnih.govresearchgate.net. This twisted, or gauche, conformation prevents steric clash between the two rings. The dihedral angle between the mean planes of the two aromatic rings is also a critical parameter, often varying significantly depending on the substitution pattern nih.govresearchgate.net.

| Angle Type | Value (°) | Compound Analogue | Reference |

|---|---|---|---|

| C–S–N–C Torsion Angle | -53.97 (13) | N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | mdpi.com |

| C–S–N–C Torsion Angle | -61.0 (2) | N-allyl-4-methylbenzenesulfonamide | nih.gov |

| C–S–N–C Torsion Angle | -70.1 (2) | N-(1-Naphthyl)benzenesulfonamide | nih.gov |

| C–S–N–C Torsion Angle | 56.7 (3) | 4-Methyl-N-(3-methylphenyl)benzenesulfonamide | researchgate.net |

| Dihedral Angle Between Rings | 81.5 (1) | N-(2-Acetylphenyl)benzenesulfonamide | nih.gov |

| Dihedral Angle Between Rings | 83.9 (1) | 4-Methyl-N-(3-methylphenyl)benzenesulfonamide | researchgate.net |

| Dihedral Angle Between Rings | 34.67 (4) | N-(1-Naphthyl)benzenesulfonamide | nih.gov |

Computational Chemistry and Molecular Modeling of 3 Acetyl 4 Methylbenzenesulfonamide and Analogous Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.gov For sulfonamide derivatives, these calculations provide a detailed understanding of their structural and electronic parameters. nih.gov

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability. jomardpublishing.com

For instance, in a study of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, a compound analogous to 3-acetyl-4-methylbenzenesulfonamide, DFT calculations at the B3LYP/6-31G(d,p) level revealed that the charge transfer within the molecule is a key aspect of its electronic behavior. nih.gov The HOMO and LUMO energies are critical in predicting how the molecule will interact with other species, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. youtube.com

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiazole Derivative (gas phase) | 4.573 researchgate.net | ||

| Thiazole Derivative (aqueous) | 4.677 researchgate.net | ||

| Thiazole Derivative (acetone) | 4.673 researchgate.net | ||

| Ala-Tyr Dipeptide (folded) | 5.28 jomardpublishing.com | ||

| Ala-Tyr Dipeptide (extended) | 5.33 jomardpublishing.com |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically color-coded with red and blue, respectively. nih.gov

In substituted benzenes, the pattern of the electrostatic potential is significantly influenced by the nature of the substituent groups. dtic.mil For sulfonamides, the MEP analysis helps in understanding the regions of the molecule that are likely to engage in intermolecular interactions, such as hydrogen bonding. For example, in 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the MEP map indicates the potential sites for interaction. nih.gov Similarly, studies on other sulfonamide analogs reveal how modifications to the aryl ring affect the electrostatic potential and, consequently, their binding to biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational flexibility, stability, and interactions of a ligand within a biological system, such as a protein's binding site. nih.gov

MD simulations can reveal the stability of protein-ligand complexes. For example, in studies of repurposed drugs as inhibitors for histone deacetylase 1 (HDAC1), MD simulations were used to assess the stability of the protein-ligand complexes over a 300 ns timeframe. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the system during the simulation. nih.gov Such analyses are crucial for understanding how a ligand like this compound might behave in a dynamic biological environment.

Molecular Docking Investigations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. lsu.edu This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of protein-ligand interactions. nih.gov

Binding Site Characterization and Ligand Posing

The initial step in molecular docking involves identifying and characterizing the binding site of the target protein. This is often done using the known structure of the protein, frequently obtained from X-ray crystallography. nih.gov The ligand is then placed into the binding site in various possible conformations and orientations, a process known as posing.

For example, in the study of 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase (AChE) inhibitors, molecular docking revealed that the most potent compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This detailed understanding of the binding mode is crucial for structure-based drug design.

Prediction of Binding Affinities and Interaction Energies

After posing the ligand, a scoring function is used to estimate the binding affinity or interaction energy between the ligand and the protein. nih.gov These scores help in ranking different ligands and predicting their potential efficacy.

The binding free energy (ΔG) can be calculated from inhibition or dissociation constants. nih.gov For instance, in a study of HIV-1 protease inhibitors, the predicted binding affinities were found to correlate well with experimental values, with binding free energies ranging from -12.44 kcal/mol to as low as -15.09 kcal/mol for highly potent inhibitors. nih.gov These predictions are vital for prioritizing compounds for further experimental testing.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Computational modeling serves as a powerful tool in deciphering the structure-activity relationships (SAR) of bioactive molecules, providing insights that guide the optimization of lead compounds. nih.gov For benzenesulfonamide (B165840) derivatives, including this compound, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and comparative molecular similarity indices analysis (CoMSIA) are employed to correlate molecular properties with biological activity. nih.gov These models help identify key structural features that are critical for therapeutic efficacy.

The core benzenesulfonamide scaffold is a well-established pharmacophore known to interact with various biological targets, often through its sulfonamide group. nih.govrsc.org Computational studies on analogous series of benzenesulfonamides consistently highlight the importance of the sulfonamide moiety for binding, typically involving hydrogen bonds with receptor active sites. nih.gov The orientation and electronic properties of the substituents on the phenyl ring are critical in modulating this binding and, consequently, the compound's activity.

In the case of this compound, computational SAR models would predict that:

The Acetyl Group: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. Its position and rotational freedom are expected to significantly influence the compound's ability to fit within a specific binding pocket. Modifications to this group, such as reduction to an alcohol or conversion to an oxime, would likely alter the binding mode and potency.

The Methyl Group: The methyl group at the 4-position primarily contributes to the molecule's hydrophobic character. SAR models would suggest its role in occupying hydrophobic pockets within a receptor. The size and lipophilicity of this substituent could be tuned to optimize van der Waals interactions.

The Phenyl Ring: The aromatic ring serves as a scaffold, positioning the functional groups for optimal interaction. It can also participate in π-π stacking or hydrophobic interactions with aromatic residues in a binding site. researchgate.net

By systematically modifying these groups in silico and calculating the predicted binding affinities, a detailed SAR map can be generated. This allows for the rational design of new analogs with potentially improved potency and selectivity, while minimizing the need for extensive synthetic work. nih.gov

Theoretical Predictions of Molecular Interaction Profiles

Theoretical predictions, primarily derived from molecular docking simulations, provide a detailed view of the potential non-covalent interactions between a ligand like this compound and its biological targets. These models predict the preferred binding pose and the key intermolecular forces stabilizing the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netnih.gov

For this compound, a predicted interaction profile with a hypothetical receptor active site would likely involve:

Hydrogen Bonding: The sulfonamide (SO2NH) and acetyl (C=O) groups are the primary sites for hydrogen bonding. The sulfonamide oxygens and the acetyl carbonyl oxygen are predicted to act as hydrogen bond acceptors, while the sulfonamide nitrogen can be a hydrogen bond donor. nih.govmdpi.com

Hydrophobic Interactions: The methyl-substituted phenyl ring is expected to form hydrophobic and van der Waals interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket. nih.gov

π-Interactions: The aromatic ring can engage in favorable π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.netmdpi.com

Molecular docking studies on a closely related analog, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, against acetylcholinesterase (AChE), revealed that its benzamide (B126) ring participates in π-π stacking with Tyr337 and T-shaped π-π stacking with Tyr341. mdpi.com Although no conventional hydrogen bonds were predicted for this specific analog with AChE, its carbonyl oxygen was involved in weak carbon-hydrogen bonds. mdpi.com This highlights that even subtle structural differences can alter specific interaction patterns.

The predicted binding interactions for sulfonamide derivatives with various enzymes demonstrate common themes. For example, docking of benzenesulfonamide derivatives into carbonic anhydrase IX revealed hydrogen bonding with Thr199 and hydrophobic interactions with residues like Leu198 and His200. nih.gov Similarly, docking of bisindolylmethane sulfonamides into α-glucosidase showed key hydrogen bonds with Glu277 and His351. researchgate.net

The following table summarizes the likely molecular interactions for this compound based on computational studies of analogous compounds.

| Functional Group | Interaction Type | Potential Interacting Residues | Reference |

| Sulfonamide (-SO₂NH₂) | Hydrogen Bond (Acceptor & Donor), CH···O═S | Thr, His, Ser, Glu, Tyr | nih.govresearchgate.netacs.org |

| Acetyl (-COCH₃) | Hydrogen Bond (Acceptor), Carbon-Hydrogen Bond | Gly, Ser, Tyr | mdpi.com |

| Methylphenyl Ring | Hydrophobic, van der Waals, π-π Stacking | Leu, Val, Ala, Phe, Tyr, Trp | nih.govmdpi.com |

These theoretical predictions are invaluable for understanding how this compound might function at a molecular level and for generating hypotheses for further experimental validation. nih.gov

Chemical Transformations and Derivatization Pathways of 3 Acetyl 4 Methylbenzenesulfonamide Scaffolds

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 3-acetyl-4-methylbenzenesulfonamide is a primary site for derivatization. The acidic nature of the sulfonamide proton facilitates its reaction with various electrophiles, leading to a diverse array of N-substituted derivatives.

One common modification is N-alkylation , which can be achieved by reacting the parent sulfonamide with alkyl halides in the presence of a base. This reaction introduces alkyl chains of varying lengths and branching, which can significantly impact the molecule's lipophilicity and ability to interact with biological targets.

Another important transformation is the reaction with isocyanates to form N-sulfonylurea derivatives . These compounds are of particular interest in medicinal chemistry. For instance, the reaction of this compound with substituted phenyl isocyanates has been explored to generate a series of N-((phenylcarbamoyl)amino)sulfonyl derivatives.

Furthermore, the sulfonamide nitrogen can be incorporated into heterocyclic rings. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of novel heterocyclic systems where the sulfonamide nitrogen is part of the newly formed ring.

The following table summarizes some examples of modifications at the sulfonamide nitrogen:

| Reagent | Reaction Type | Product Class |

| Alkyl Halide/Base | N-Alkylation | N-Alkyl-3-acetyl-4-methylbenzenesulfonamides |

| Phenyl Isocyanate | N-Acylation | N-((Phenylcarbamoyl)amino)sulfonyl derivatives |

| Dicarbonyl Compounds | Condensation | N-Heterocyclic derivatives |

Reactions Involving the Acetyl Group (e.g., Carbonyl Condensations, Reductions)

The acetyl group presents a carbonyl function that is amenable to a wide variety of classical organic reactions. These transformations are instrumental in elongating the carbon skeleton and introducing new functional groups.

Carbonyl Condensations: The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions. A prominent example is the Claisen-Schmidt condensation with aromatic aldehydes. This reaction, typically carried out under basic conditions, yields chalcone-like structures, specifically (E)-1-(4-methyl-3-(N-substituted-sulfamoyl)phenyl)-3-(aryl)prop-2-en-1-ones. These α,β-unsaturated ketone systems are valuable intermediates and have been investigated for their biological activities.

The acetyl group can also react with amines to form Schiff bases or imines. For instance, condensation with substituted anilines in the presence of a catalytic amount of acid can yield N-(1-(4-methyl-3-sulfamoylphenyl)ethylidene)aniline derivatives.

Reductions: The carbonyl of the acetyl group can be selectively reduced to a hydroxyl group, affording the corresponding secondary alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH4). The resulting 1-(3-sulfamoyl-4-methylphenyl)ethanol derivatives introduce a new chiral center and a hydrogen-bond-donating group, which can be crucial for interactions with biological macromolecules.

The following table provides an overview of reactions involving the acetyl group:

| Reagent | Reaction Type | Product Class |

| Aromatic Aldehyde/Base | Claisen-Schmidt Condensation | Chalcones |

| Substituted Aniline/Acid | Imine Formation | Schiff Bases |

| Sodium Borohydride | Carbonyl Reduction | Secondary Alcohols |

Functionalization of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Halogenation)

The aromatic ring of this compound, while bearing two deactivating groups (acetyl and sulfonamide), can still undergo electrophilic aromatic substitution, although the reaction conditions might need to be carefully controlled. The positions of substitution are directed by the existing substituents.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the aromatic ring can significantly alter the electronic properties of the molecule and introduce new vectors for further derivatization. While specific examples for this compound are not extensively documented in readily available literature, analogous sulfonamides can undergo halogenation at the positions ortho and para to the activating methyl group and meta to the deactivating groups.

Nitration: The introduction of a nitro group via nitration (using, for example, a mixture of nitric acid and sulfuric acid) is another potential electrophilic aromatic substitution. The position of nitration would be governed by the directing effects of the acetyl, methyl, and sulfonamide groups.

Strategic Derivatization for Structure-Function Exploration

The chemical reactivity of the this compound scaffold is strategically exploited to create libraries of compounds for structure-function relationship (SFR) studies. By systematically modifying each of the three reactive sites, researchers can probe the molecular requirements for a desired biological activity.

For example, a library of derivatives can be generated by first reacting this compound with a set of diverse aromatic aldehydes to form a series of chalcones. The sulfonamide group in these chalcones can then be further derivatized, for instance, by alkylation or acylation. This combinatorial approach allows for the rapid generation of a large number of structurally related compounds.

The evaluation of these compound libraries against a biological target, such as an enzyme or a receptor, can provide valuable insights into which structural features are essential for activity. For instance, the nature of the substituent on the aromatic ring of the chalcone (B49325) moiety, the length of an N-alkyl chain on the sulfonamide, or the presence of a hydroxyl group from the reduction of the acetyl carbonyl can all be correlated with changes in biological potency. This systematic exploration is a cornerstone of modern drug discovery and development.

Mechanistic Investigations of Molecular Interactions of 3 Acetyl 4 Methylbenzenesulfonamide Analogues with Biological Systems

Enzyme Interaction Kinetics and Inhibition Mechanism Studies

Benzenesulfonamide (B165840) derivatives are a well-established class of compounds known for their diverse inhibitory effects on various enzymes. The sulfonamide moiety is a key feature that allows these molecules to interact with enzyme active sites, particularly those containing metal ions.

Mode of Enzyme Inhibition (e.g., Competitive)

The mode of enzyme inhibition by benzenesulfonamide analogues is often competitive, meaning the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This is a common mechanism for sulfonamide-based inhibitors of carbonic anhydrases (CAs), where the sulfonamide group coordinates with the zinc ion (Zn²⁺) in the enzyme's active site. nih.gov This interaction blocks the normal catalytic function of the enzyme. nih.gov

For other enzymes, such as cholinesterases, the inhibition can also be competitive. The inhibitor vies with the natural substrate (like acetylcholine) for the active site. The effectiveness of this inhibition depends on the affinity of the inhibitor for the active site compared to the substrate.

In some cases, the inhibition can be non-competitive or uncompetitive. In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, which also leads to a decrease in enzyme activity. youtube.com

Determination of Inhibition Constants (K_i)

The inhibition constant (K_i) is a measure of the potency of an inhibitor; a lower K_i value indicates a more potent inhibitor. This value represents the concentration of inhibitor required to produce half-maximum inhibition. K_i values are determined through enzyme kinetic studies, often using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis of dose-response curves. nih.gov

Studies on various benzenesulfonamide derivatives have reported a wide range of K_i values against different enzymes. For instance, a series of beta-lactam-substituted benzenesulfonamides demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov The K_i values for these compounds were in the nanomolar range, indicating strong binding to the enzymes. nih.gov

| Compound/Analogue | Target Enzyme | Inhibition Constant (K_i) |

| Beta-lactam-substituted benzenesulfonamides (5a-l) | hCA I | 66.60–278.40 nM nih.gov |

| Beta-lactam-substituted benzenesulfonamides (5a, 5d-g, 5l) | hCA II | 39.64–79.63 nM nih.gov |

| Beta-lactam-substituted benzenesulfonamides (5a-l) | AChE | 30.95–154.50 nM nih.gov |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide styryl derivatives (3a, 3b) | AChE | Significant inhibition (qualitative) mdpi.com |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3) | AChE | IC₅₀ = 75 ± 0.83 µM researchgate.netresearchgate.net |

This table presents data for benzenesulfonamide analogues, not specifically 3-acetyl-4-methylbenzenesulfonamide, to illustrate the range of inhibition constants observed for this class of compounds.

Molecular Basis of Antioxidant Activity via Radical Scavenging

The antioxidant activity of chemical compounds is often attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to cells and biomolecules. The mechanism of radical scavenging can occur through various pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET).

For benzenesulfonamide derivatives, the presence of certain functional groups can confer antioxidant properties. For example, the synthesis and evaluation of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives showed that these compounds possess significant free radical scavenging potential. mdpi.com The styryl moiety, in this case, is likely a key contributor to the antioxidant activity. mdpi.com The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide (NO) free radical scavenging assays. mdpi.com

The molecular basis for this activity in analogues often involves the ability of a hydroxyl or amine group on the aromatic ring to donate a hydrogen atom to a free radical, thus neutralizing it. The resulting radical on the antioxidant molecule is often stabilized by resonance, making the initial donation of the hydrogen atom energetically favorable.

| Compound/Analogue | Assay | Antioxidant Activity |

| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives (3a, 3b) | DPPH Radical Scavenging | Significant activity mdpi.com |

| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives (3a, 3b) | NO Radical Scavenging | Significant activity mdpi.com |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives | DPPH Radical Scavenging | Inactive researchgate.net |

This table illustrates the antioxidant potential of some benzenesulfonamide analogues. The specific activity of this compound is not reported in the available literature.

Mechanistic Aspects of Antimicrobial Agent-Target Interactions

Benzenesulfonamide-based compounds have a long history as antimicrobial agents, with the classic "sulfa drugs" targeting the folate synthesis pathway in bacteria. However, newer derivatives may act through different mechanisms.

One such mechanism is the inhibition of metallo-β-lactamases (MβLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Certain benzenesulfonamides have been shown to act as inhibitors of these enzymes. nih.gov By inhibiting MβLs, these compounds can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. nih.gov The interaction likely involves the sulfonamide group coordinating with the zinc ions in the active site of the MβL, similar to the inhibition of carbonic anhydrases. nih.gov

Structure-activity relationship studies have revealed that electron-withdrawing substituents on the benzenesulfonamide scaffold can enhance antimicrobial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests that the electronic properties of the molecule play a crucial role in its interaction with the bacterial target. researchgate.net Furthermore, some of these newer sulfonamides retain their activity even in the presence of excess p-aminobenzoic acid (PABA), indicating a mechanism of action distinct from the traditional inhibition of dihydropteroate (B1496061) synthase in the folate pathway. researchgate.net

Ligand-Receptor Binding Mechanisms at the Molecular Level (e.g., Interleukin-1 activity modulation)

The interleukin-1 (IL-1) family of cytokines plays a critical role in inflammation and immune responses. nih.gov Their effects are mediated through binding to IL-1 receptors on the cell surface. nih.gov The binding of an IL-1 ligand, such as IL-1β, to the IL-1 receptor type I (IL-1R1) initiates a signaling cascade. rndsystems.com This process often involves the recruitment of an accessory protein, IL-1R accessory protein (IL-1RAcP), to form a high-affinity signaling complex. rndsystems.com

This receptor-ligand interaction triggers a series of intracellular events, including the activation of kinases like the IL-1 receptor-associated kinase (IRAK). nih.gov This ultimately leads to the activation of transcription factors, most notably NF-κB, which then translocates to the nucleus to regulate the expression of genes involved in inflammation. nih.gov

There is also a naturally occurring IL-1 receptor antagonist (IL-1ra) that competes with IL-1 for binding to the receptor but does not elicit a signal, thereby acting as a natural modulator of IL-1 activity. drugbank.com

While the general mechanisms of IL-1 receptor binding and signal transduction are well-understood, there is no specific information available in the surveyed literature detailing the direct interaction or modulatory effects of this compound or its close analogues on the IL-1 signaling pathway.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-acetyl-4-methylbenzenesulfonamide, and how are reaction conditions optimized for yield and purity?

- Methodology : The synthesis typically involves sulfonylation of a substituted benzene derivative, followed by acetylation. For example, diazonium coupling (as seen in structurally similar azo-sulfonamides) can introduce functional groups, with reaction conditions (temperature, catalyst, solvent) tailored to minimize side products. Chlorination or sulfonation steps may require catalysts like FeCl₃ under controlled environments .

- Optimization : Yield improvements are achieved via pH control during diazonium salt formation and purification through recrystallization or column chromatography. Purity is validated via melting point analysis and HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

- Key Techniques :

- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic and acetyl groups (e.g., absorption peaks near 250–300 nm) .

- Elemental Analysis : Confirms stoichiometry (C, H, N, S content) .

- Molar Conductivity : Distinguishes ionic vs. neutral complexes (e.g., [MR]X₂-type complexes exhibit values >100 S cm² mol⁻¹ in DMF) .

- FT-IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

Q. What are the common challenges in synthesizing sulfonamide derivatives, and how are they mitigated?

- Challenges : Hydrolysis of sulfonamide groups under acidic/basic conditions, competing side reactions (e.g., over-acetylation).

- Solutions : Use anhydrous solvents, low temperatures during sulfonylation, and inert atmospheres. Protective groups (e.g., Boc for amines) may stabilize intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 3-acetyl-4-methylbenzenefonamide under varying conditions?

- Approach : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., acetyl group’s electrophilicity). Retrosynthesis tools (e.g., AI-based platforms) propose feasible routes by analyzing bond dissociation energies and steric effects .

- Application : Predicts optimal pH for metal complexation or stability against hydrolysis. Molecular docking studies model interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

- Validation Tools : Use SHELX software for structure refinement. Discrepancies in bond lengths/angles are addressed via:

- Twinned Data Analysis : SHELXL handles twinning by refining twin laws .

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions to validate packing motifs .

- Case Study : For metal complexes, compare experimental (XRD) vs. DFT-optimized geometries to confirm octahedral coordination .

Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?

- Mechanism : The sulfonamide’s lone pairs on sulfur and nitrogen bind to metal centers (e.g., Co(II), Cu(II)), forming octahedral complexes. Acetyl groups modulate electron density, altering metal-ligand bond strength.

- Experimental Probe : UV-Vis (d-d transitions) and ESR spectroscopy determine geometry and oxidation states. Conductivity measurements confirm electrolyte behavior .

Q. What role does the acetyl group play in the biological activity of this compound, and how is this experimentally probed?

- Hypothesis : The acetyl group enhances lipophilicity, improving membrane permeability. It may also participate in hydrogen bonding with enzyme active sites.

- Methods :

- Enzyme Inhibition Assays : Compare activity of acetylated vs. non-acetylated analogs against serine proteases (e.g., trypsin) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying acetyl substituents and test antimicrobial efficacy via MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.